MED6-189

Isocyanoterpene synthesis Kalihinol scaffold Antimalarial lead optimization

MED6-189 is a fully synthetic analog of the kalihinol family of isocyanoterpene (ICT) natural products, originally isolated from marine sponges. It disrupts the apicoplast—a non-photosynthetic, plastid-like organelle essential to Plasmodium parasites—by inhibiting lipid biogenesis and vesicular trafficking.

Molecular Formula C17H26N2O
Molecular Weight 274.4 g/mol
Cat. No. B15560378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMED6-189
Molecular FormulaC17H26N2O
Molecular Weight274.4 g/mol
Structural Identifiers
InChIInChI=1S/C17H26N2O/c1-11(2)12-5-7-16(3,9-18)13-6-8-17(4,10-19)15(20)14(12)13/h11-15,20H,5-8H2,1-4H3/t12-,13+,14-,15-,16-,17+/m1/s1
InChIKeyLJCMWZJESUUAAB-GGGWTEGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

MED6-189: A Synthetic Kalihinol Analog for Next-Generation Antimalarial Research and Procurement


MED6-189 is a fully synthetic analog of the kalihinol family of isocyanoterpene (ICT) natural products, originally isolated from marine sponges. It disrupts the apicoplast—a non-photosynthetic, plastid-like organelle essential to Plasmodium parasites—by inhibiting lipid biogenesis and vesicular trafficking [1]. Unlike the parent natural product kalihinol B, MED6-189 is accessed via a scalable 10-step chemical synthesis, enabling sufficient material supply for in-depth biological studies and preclinical development [2]. The compound exhibits potent in vitro activity against both drug-sensitive and drug-resistant Plasmodium falciparum strains, blocks sexual differentiation, and clears parasitemia in a humanized mouse malaria model with no apparent hemolytic activity or overt toxicity [3].

Why MED6-189 Cannot Be Replaced by a Generic Kalihinol Analog or Standard Antimalarial


The antimalarial activity of kalihinol analogs is exquisitely dependent on subtle structural features of the isocyanoterpene scaffold, where minor modifications drastically alter potency, target engagement, and resistance profiles. Kalihinol B, the natural product, shows an IC50 of 4.6 nM against P. falciparum Dd2 but is inaccessible on a large scale due to synthetic complexity [1]. Conversely, the simplified analog MED6-118 retains an IC50 of 92.4 nM—a 20-fold loss in potency relative to MED6-189—demonstrating that not all simplified kalihinol analogs maintain sufficient efficacy [2]. Furthermore, MED6-189 engages a dual mechanism (apicoplast disruption plus vesicular trafficking inhibition) distinct from the single-target MEP pathway inhibition by fosmidomycin, as evidenced by antagonistic drug-drug interaction (FIC index = 2.4 ± 0.36) and only partial IPP rescue of MED6-189 activity [3]. Substituting MED6-189 with a structurally or mechanistically related compound without access to the precise stereochemistry and functional group arrangement risks complete loss of the polypharmacology that underpins its efficacy against drug-resistant parasites and its transmission-blocking activity.

MED6-189 Quantitative Differentiation Evidence: Comparator-Anchored Performance Data for Procurement Decisions


Scalable Synthetic Accessibility vs. Natural Kalihinol B Without Loss of Clinically Relevant Potency

MED6-189 overcomes the critical supply bottleneck of the natural product kalihinol B while retaining sub-50 nM potency across multiple P. falciparum strains. Kalihinol B exhibits an IC50 of 4.6 nM against the chloroquine-resistant Dd2 isolate but requires a complex total synthesis impractical for large-scale production [1]. MED6-189 is produced via a robust 10-step synthetic sequence and demonstrates IC50 values of 14–47 nM against a panel of drug-sensitive (3D7, NF54) and drug-resistant (HB3, Dd2, W2) strains [2]. This represents a manageable potency trade-off of approximately 3- to 10-fold relative to kalihinol B, offset by the ability to generate gram-scale quantities for mechanism-of-action studies, in vivo efficacy testing, and preclinical safety evaluation.

Isocyanoterpene synthesis Kalihinol scaffold Antimalarial lead optimization

Retained Potency Against Chloroquine- and Pyrimethamine-Resistant P. falciparum Strains vs. Standard Antimalarials

MED6-189 maintains low-nanomolar potency against P. falciparum strains with documented resistance to chloroquine and pyrimethamine, two historically critical first-line antimalarials. In the same 72-hour growth inhibition assay, MED6-189 showed IC50 values of 23 ± 2 nM (HB3, pyrimethamine-resistant), 47 ± 7 nM (Dd2, chloroquine-resistant), and 27 ± 5 nM (W2, pyrimethamine-resistant), compared to 14 ± 2 nM for the drug-sensitive 3D7 strain [1]. These values are within a 3.4-fold range (14–47 nM) across all five tested strains, indicating no substantial cross-resistance with these established antimalarial resistance mechanisms [2]. In contrast, chloroquine typically loses ≥10-fold potency against the Dd2 strain relative to wild-type 3D7 (IC50 shifts from approximately 10 nM to >100 nM) [3].

Drug-resistant malaria Chloroquine resistance Pyrimethamine resistance Cross-resistance profiling

Dual Mechanism of Action: Apicoplast Disruption and Vesicular Trafficking Inhibition Differentiates MED6-189 from Fosmidomycin

Unlike the canonical apicoplast inhibitor fosmidomycin—which solely targets the MEP/DOXP isoprenoid biosynthesis pathway—MED6-189 disrupts both apicoplast lipid biogenesis and parasite vesicular trafficking, as demonstrated by three quantitative assays. First, MED6-189 and fosmidomycin exhibit antagonistic drug-drug interaction with a Fractional Inhibitory Concentration (FIC) index of 2.4 ± 0.36, indicating that the two compounds act on non-identical targets within the apicoplast [1]. Second, isopentenyl pyrophosphate (IPP) supplementation rescues fosmidomycin-treated parasites for multiple cycles but only partially rescues MED6-189-treated parasites for one additional intraerythrocytic cycle, confirming that MED6-189 engages at least one additional lethal mechanism independent of the MEP pathway [2]. Third, pull-down proteomics using the biotinylated analog MED6-118 (IC50 = 92.4 ± 2.0 nM) enriched >30 proteins involved in COPII vesicular trafficking (Sec62, Syntaxin, Sec66), lipid biogenesis, and signaling—targets not engaged by fosmidomycin [3].

Apicoplast targeting Vesicular trafficking MEP pathway Drug combination index IPP rescue

Transmission-Blocking Activity via Inhibition of Sexual Differentiation: MED6-189 vs. Untreated Controls

Beyond asexual blood-stage activity, MED6-189 potently inhibits early gametocyte development, a feature absent from many first-line antimalarials and even from the parent compound kalihinol B characterization. In synchronized P. falciparum cultures, MED6-189 treatment reduced early-stage gametocyte development (Stage III, Days 4–6) by approximately 62% compared to vehicle controls (p < 0.05, n = 3, 2-way ANOVA) [1]. At a 1 μM concentration during early gametocyte stages, parasite growth was abolished, and no quantifiable gametocytes were observed after 48 hours of drug treatment [2]. In contrast, the same concentration had little to no effect on mature Stage V gametocytes, demonstrating stage-specific action rather than general cytotoxicity [3].

Gametocytogenesis Transmission-blocking Sexual differentiation Stage-specific activity

In Vivo Efficacy in a Humanized Mouse Model: >90% Parasitemia Reduction with No Apparent Toxicity at 50 mg/kg Oral Dosing

MED6-189 cleared P. falciparum infection in a humanized NSG mouse model engrafted with human red blood cells, achieving >90% reduction in peripheral blood parasitemia by day 7 post-treatment compared to vehicle controls [1]. Mice received 50 mg/kg MED6-189 orally once daily for 4 days starting on day 3 post-infection, while control mice showed rapid parasite proliferation reaching ~6% parasitemia by day 6 post-infection [2]. Prior tolerability studies confirmed that doses up to 50 mg/kg did not produce any adverse events, significant changes in hematology or clinical chemistry parameters, or necropsy findings, and importantly demonstrated improved compound exposure levels and absorption [3].

Humanized mouse model In vivo antimalarial efficacy Preclinical safety Oral bioavailability

MED6-189: Prioritized Research and Industrial Application Scenarios Backed by Quantitative Evidence


Antimalarial Lead Optimization and Structure-Activity Relationship (SAR) Benchmarking

MED6-189 serves as the current benchmark compound within the simplified kalihinol analog series for SAR campaigns. With IC50 values of 14–47 nM across drug-sensitive and drug-resistant P. falciparum strains, it defines the potency threshold that new analogs must meet or exceed [1]. Its 10-step synthetic route provides a scalable chemistry platform for systematic derivatization, while the biotinylated probe MED6-118 (IC50 = 92.4 nM) and fluorescent probe MED6-131 (IC50 = 17.23 nM) offer direct tools for target engagement studies during lead optimization [2].

Drug Resistance Mechanism Studies and Resistance Surveillance

The well-characterized resistance mutation in PfSec13 (IC50 shift from 14 ± 1 nM to 60 ± 6 nM after ~36 months of in vitro selection) makes MED6-189 an ideal tool for studying the genetic basis of resistance to apicoplast-targeting and vesicular trafficking inhibitors [1]. The compound can be used in resistance surveillance panels of field isolates to assess the prevalence of PfSec13 and PfEndo mutations that may influence clinical efficacy of this emerging antimalarial class [2].

Transmission-Blocking Assay Development and Gametocyte Drug Sensitivity Testing

MED6-189's stage-specific inhibition of early gametocyte development (62% reduction at Stage III; complete ablation at 1 μM after 48 h) supports its use as a positive control in gametocytogenesis inhibition assays [1]. Researchers developing transmission-blocking interventions can leverage MED6-189 to validate assay sensitivity and to benchmark candidate compounds that target early sexual differentiation stages.

Preclinical In Vivo Efficacy and Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The established in vivo dosing regimen (50 mg/kg oral, QD × 4 days) achieving >90% parasitemia reduction in humanized NSG mice provides a validated protocol for PK/PD correlation studies [1]. The favorable tolerability profile at this dose—no adverse events, no hematological or clinical chemistry abnormalities—allows researchers to explore combination therapies with partner drugs such as chloroquine (FIC = 1.71 ± 0.4, additive) or atovaquone (FIC = 0.91 ± 0.2, additive) in the same model system [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for MED6-189

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.